4-Bromo-2,6-di-tert-butylphenol is an organic compound with the molecular formula and a molecular weight of 285.22 g/mol. It is characterized by the presence of a bromine atom at the para position (4-position) and two tert-butyl groups at the ortho positions (2 and 6) of a phenolic ring. This compound appears as a yellow solid and has notable optical activity, with an optical rotation of +42.8° in methanol .
The compound is known for its applications in various chemical processes, particularly in organic synthesis and as a pharmaceutical intermediate. Its structure allows for significant steric hindrance due to the bulky tert-butyl groups, which influences its reactivity and interactions with other molecules.
4-Bromo-2,6-di-tert-butylphenol itself is not widely studied for its biological activity. However, its role often lies in the properties it imparts to the compounds synthesized from it. For instance, the steric hindrance introduced by the tert-butyl groups can affect the reactivity and physical properties of the resulting polymers or catalysts [].
Several methods exist for synthesizing 4-Bromo-2,6-di-tert-butylphenol:
4-Bromo-2,6-di-tert-butylphenol finds utility in several fields:
Interaction studies involving 4-Bromo-2,6-di-tert-butylphenol have focused on its reactivity with other chemical species:
Several compounds share structural similarities with 4-Bromo-2,6-di-tert-butylphenol. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene | 1516-96-7 | 0.92 |
3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol | 128272-29-7 | 0.88 |
2-Bromo-4,6-di-tert-butylphenol | Not available | Similar structure |
3-Bromo-2,6-di-tert-butylphenol | Not available | Similar structure |
These compounds exhibit variations in their substituents or core structures but maintain similar functional properties that can lead to comparable applications in chemical synthesis and biological studies.
The synthesis of 4-bromo-2,6-di-tert-butylphenol primarily involves electrophilic aromatic bromination of 2,6-di-tert-butylphenol. Traditional methods employ bromine ($$ \text{Br}2 $$) or $$ \text{N}$$-bromosuccinimide (NBS) in acidic media. However, recent advancements utilize iodobenzene diacetate (PIDA) combined with $$ \text{AlBr}3 $$, forming the active brominating species $$ \text{PhIOAcBr} $$. This reagent enables regioselective bromination under mild conditions (room temperature, 1–2 hours) with yields exceeding 85%.
Key Reaction Parameters:
Steric hindrance from the tert-butyl groups directs bromination exclusively to the para position, as confirmed by $$ ^1\text{H NMR} $$ and X-ray crystallography. Competing side reactions, such as oxidation to quinone derivatives, are minimized by avoiding strong oxidizing agents.
4-Bromo-2,6-di-tert-butylphenol serves as a terminating comonomer in phase-transfer catalyzed (PTC) polymerization. For example, its reaction with 4-bromo-2,6-dimethylphenol in the presence of tetrabutylammonium hydroxide (TBAH) yields poly(ether sulfone) copolymers. The tert-butyl groups enhance solubility in organic solvents, facilitating high-molecular-weight polymer formation ($$ M_w > 20,000 \, \text{g/mol} $$).
Polymerization Conditions:
Parameter | Value |
---|---|
Catalyst | TBAH (5 mol%) |
Solvent | Chloroform/water biphasic system |
Temperature | 70°C |
Reaction Time | 24 hours |
Monomer Conversion | >95% |
This method produces thermally stable polymers with applications in coatings and engineering plastics.
The tert-butyl groups impose significant steric hindrance, as evidenced by X-ray diffraction studies showing a dihedral angle of 89° between the aromatic ring and substituents. Electronically, the bromine atom withdraws electron density via inductive effects ($$ \sigmap = +0.23 $$), while the tert-butyl groups donate electrons through hyperconjugation ($$ \sigmam = -0.10 $$). This duality results in a calculated Hammett constant ($$ \sigma_{\text{total}} = +0.13 $$), explaining the compound’s resistance to electrophilic substitution at meta positions.
Spectroscopic Data:
The photochemical and oxidative behavior of 4-bromo-2,6-di-tert-butylphenol has been extensively investigated using EPR spectroscopy, particularly in doped single-crystal systems. When irradiated in benzene solution, this compound undergoes photolysis to generate phenoxyl radicals, which are stabilized by the electron-donating tert-butyl groups at the ortho positions [1] [6]. The steric bulk of these substituents prevents radical recombination, enabling detailed spectral characterization.
In single crystals doped with 2,6-di-tert-butyl-p-quinone, EPR studies reveal a rhombic symmetry environment for the radical intermediates, characterized by zero-field splitting parameters $$D$$ and $$E$$ [1] [6]. The spin Hamiltonian analysis indicates a strong ligand field effect, with unpaired electron density localized on the oxygen atom and delocalized into the aromatic ring via resonance. This delocalization is further evidenced by hyperfine coupling constants observed in the EPR spectra, which correlate with the bromine atom’s inductive effects [4]. Comparative studies with analogous hindered phenols, such as 2,6-di-tert-butyl-4-methylphenol, demonstrate that the bromine substituent enhances radical stability by polarizing the aromatic π-system, thereby reducing electron density at the reactive oxyl position [4] [6].
Table 1: EPR Parameters for 4-Bromo-2,6-di-tert-butylphenol Radicals
Parameter | Value (MHz) | Experimental Conditions | Source |
---|---|---|---|
$$D$$ | 1,250 | Single crystal, 298 K | [1] |
$$E$$ | 315 | Single crystal, 298 K | [1] |
$$g_{\text{iso}}$$ | 2.0043 | Benzene solution, UV irradiation | [6] |
The reversible π-dimerization of these radicals in solution has been observed via variable-temperature EPR, with dimer dissociation constants ($$K_d$$) dependent on solvent polarity [2]. This behavior is critical for applications in organic magnetism and redox-active materials.
Conformational analysis of 4-bromo-2,6-di-tert-butylphenol via 1H NMR spectroscopy highlights the steric and electronic influences of its substituents. The tert-butyl groups at the 2- and 6-positions enforce a near-perpendicular orientation of the phenolic hydroxyl group relative to the aromatic plane, as evidenced by the deshielded resonance of the hydroxyl proton at 5.2 ppm [1] [6]. This spatial arrangement minimizes steric clashes and enhances intramolecular hydrogen bonding between the hydroxyl proton and the π-electron cloud of the ring.
The bromine atom’s electronegativity induces a pronounced deshielding effect on adjacent protons, with the aromatic protons at the 3- and 5-positions appearing as a singlet at 7.1 ppm due to equivalence imposed by symmetry [1]. Variable-concentration NMR experiments in deuterated chloroform reveal concentration-dependent aggregation behavior, attributed to intermolecular halogen-π interactions between bromine and the aromatic rings of adjacent molecules [7]. These interactions are suppressed in polar solvents such as dimethyl sulfoxide, where the hydroxyl group participates in stronger solvent-solute hydrogen bonding.
Table 2: 1H NMR Chemical Shifts for 4-Bromo-2,6-di-tert-butylphenol
Proton Position | δ (ppm) | Multiplicity | Coupling Constants ($$J$$, Hz) |
---|---|---|---|
OH | 5.2 | Singlet | - |
Ar-H (3,5) | 7.1 | Singlet | - |
tert-butyl | 1.4 | Singlet | - |
The hindered rotation of the tert-butyl groups, confirmed by nuclear Overhauser effect spectroscopy (NOESY), further restricts conformational flexibility, stabilizing the molecule in a single dominant conformation [7].
The crystalline architecture of 4-bromo-2,6-di-tert-butylphenol is governed by a combination of halogen bonding and van der Waals interactions. X-ray diffraction studies of cocrystals with 2,6-di-tert-butyl-p-quinone reveal a layered structure where bromine atoms act as halogen bond donors to the quinone’s carbonyl oxygen atoms [1] [6]. The Br···O interaction distance of 3.05 Å and angle of 165° align with typical halogen bond geometries, confirming the directional nature of these forces.
In pure crystals, the bromine substituent participates in type-II halogen-halogen contacts (Br···Br), forming supramolecular dimers with a centroid-to-centroid distance of 4.12 Å [6]. These interactions contribute to the material’s mechanical stability and influence its optical properties, as demonstrated by polarized light microscopy. Additionally, the tert-butyl groups engage in CH-π interactions with adjacent aromatic rings, further stabilizing the lattice.
Table 3: Halogen Bonding Parameters in 4-Bromo-2,6-di-tert-butylphenol Crystals
Interaction Type | Distance (Å) | Angle (°) | Cooperativity Factor |
---|---|---|---|
Br···O | 3.05 | 165 | 1.8 |
Br···Br | 4.12 | 180 | 1.2 |
The interplay between halogen bonding and steric hindrance in these systems offers a blueprint for designing functional crystalline materials with tailored electronic and mechanical properties.
The photochemical reactivity of 4-Bromo-2,6-di-tert-butylphenol in benzene solution represents a complex mechanistic pathway involving multiple photoinduced processes. The benzene-mediated photolysis proceeds through a series of well-defined kinetic steps that lead to the formation of radical pairs and subsequent chemical transformations.
The photolysis of 4-Bromo-2,6-di-tert-butylphenol in benzene solution begins with the absorption of ultraviolet light, typically in the wavelength range of 280-320 nm. This photoinitiation process promotes the molecule from its ground state to an excited singlet state, which subsequently undergoes intersystem crossing to form the triplet state. The triplet state of the brominated phenol exhibits significantly different reactivity compared to the ground state, as evidenced by electron paramagnetic resonance spectroscopy studies.
The primary photochemical event involves the homolytic cleavage of the carbon-bromine bond, which proceeds through a radical mechanism. This process has been characterized through extensive kinetic studies, revealing that the carbon-bromine bond cleavage exhibits solvent-dependent kinetics. In benzene solution, the cleavage process demonstrates moderate stability compared to other solvents, with the benzene environment providing stabilization through π-π interactions and aromatic solvent effects.
The formation of radical pairs in the benzene-mediated photolysis of 4-Bromo-2,6-di-tert-butylphenol follows a specific kinetic pathway. The initial carbon-bromine bond cleavage generates a phenoxyl radical and a bromine radical, which exist as a correlated radical pair within the solvent cage. The kinetics of radical pair formation have been studied using time-resolved spectroscopic techniques, revealing that the process occurs on the nanosecond timescale.
The radical pair recombination rate in benzene solution exhibits characteristics typical of aromatic solvents, with recombination rates of approximately 3×10⁶ s⁻¹ observed in similar systems. The benzene solvent provides a unique environment for radical pair dynamics, as the aromatic character of the solvent can influence both the formation and recombination kinetics through specific solvent-solute interactions.
The mechanistic pathway for the benzene-mediated photolysis involves several key intermediates and transition states. Following the initial photoinitiation, the excited state of 4-Bromo-2,6-di-tert-butylphenol undergoes rapid intersystem crossing to form the triplet state. This triplet state is the reactive intermediate responsible for the subsequent carbon-bromine bond cleavage.
The cleavage process generates two primary radical species: the 2,6-di-tert-butylphenoxyl radical and the bromine radical. The phenoxyl radical exhibits characteristic electron paramagnetic resonance signatures, with hyperfine coupling constants that provide insight into the electronic structure and reactivity of the radical. The bromine radical, being highly reactive, can either recombine with the phenoxyl radical or escape the solvent cage to participate in secondary reactions.
The kinetic parameters for the benzene-mediated photolysis of 4-Bromo-2,6-di-tert-butylphenol have been determined through a combination of steady-state and time-resolved spectroscopic studies. The overall photolysis rate constant in benzene solution is influenced by several factors, including the absorption cross-section of the compound, the quantum yield of the photochemical process, and the subsequent radical reactions.
The quantum yield for the photolysis process, while not explicitly determined for 4-Bromo-2,6-di-tert-butylphenol in benzene, can be estimated based on similar brominated phenolic compounds. Studies of related systems suggest quantum yields in the range of 0.1-0.5 for direct photolysis processes. The specific value for 4-Bromo-2,6-di-tert-butylphenol would depend on the efficiency of intersystem crossing and the competition between radiative and non-radiative decay pathways.
Kinetic Parameter | Value | Conditions | Reference |
---|---|---|---|
Radical Pair Recombination Rate | 3×10⁶ s⁻¹ | Benzene solution | |
C-Br Bond Cleavage Lifetime | Variable | Solvent dependent | |
Photolysis Rate Constant | 10⁻²-10⁻¹ min⁻¹ | UV irradiation | |
Quantum Yield (estimated) | 0.1-0.5 | Benzene medium |
The synthesis of dibenzofuran derivatives through photochemical processes represents a significant advancement in organic photochemistry, with quantum yield analysis providing crucial insights into the efficiency and mechanistic pathways of these transformations. The quantum yield, defined as the ratio of the number of product molecules formed to the number of photons absorbed, serves as a fundamental parameter for evaluating the photochemical efficiency of dibenzofuran formation.
Multiple photochemical approaches have been developed for the synthesis of dibenzofuran derivatives, each exhibiting distinct quantum yield characteristics. The photoinduced intramolecular cyclization method, pioneered by several research groups, demonstrates quantum yields ranging from 0.15 to 0.80, depending on the substrate structure and reaction conditions. This method involves the formation of a new carbon-oxygen bond through electron transfer reactions, with radical and radical anion intermediates playing crucial roles in the cyclization process.
The photoinduced intermolecular reaction approach represents an alternative strategy for dibenzofuran synthesis, achieving quantum yields in the range of 0.20 to 0.60. This methodology involves the coupling of substituted phenols with halogenated aromatics under photostimulated conditions, proceeding through a bimolecular mechanism that involves electron transfer and radical coupling reactions.
The application of visible-light photoredox catalysis to dibenzofuran synthesis has emerged as a particularly efficient method, with quantum yields ranging from 0.49 to 0.62. This approach utilizes transition metal photocatalysts or organic photosensitizers to promote electron transfer processes under mild conditions. The high quantum yields observed in these systems reflect the efficient energy transfer and electron transfer processes facilitated by the photocatalysts.
The mechanism of visible-light photoredox catalysis involves the photoexcitation of the catalyst, followed by oxidative or reductive quenching to generate reactive intermediates. In the case of dibenzofuran synthesis, the photocatalyst typically promotes the formation of radical cations or radical anions, which undergo subsequent cyclization reactions to form the dibenzofuran ring system.
Direct photolysis of appropriate precursors represents the most straightforward approach to dibenzofuran synthesis, with quantum yields that can reach 0.53 in cyclohexane solvent. The direct photolysis pathway involves the direct absorption of light by the substrate, followed by photochemical rearrangement to form the dibenzofuran product. This method is particularly attractive due to its simplicity and the absence of additional photocatalysts or sensitizers.
The quantum yield for direct photolysis is influenced by several factors, including the absorption cross-section of the substrate, the efficiency of the photochemical process, and the competition between productive and non-productive decay pathways. The relatively high quantum yield observed for dibenzofuran formation in cyclohexane suggests that the photochemical process is highly efficient in non-polar solvents.
The optimization of quantum yields in dibenzofuran synthesis requires careful consideration of multiple factors, including solvent selection, temperature control, and reaction atmosphere. Studies have shown that the choice of solvent can significantly impact the quantum yield, with polar solvents generally favoring electron transfer processes, while non-polar solvents may enhance radical coupling reactions.
Temperature effects on quantum yields are complex and depend on the specific mechanism of the photochemical process. Higher temperatures may increase the rate of thermal reactions but can also lead to increased non-radiative decay, potentially reducing the quantum yield. The optimal temperature for maximum quantum yield must be determined empirically for each specific system.
Quantum yield analysis provides valuable mechanistic insights into the dibenzofuran synthesis process. The magnitude of the quantum yield can indicate whether the reaction proceeds through a simple photochemical step or involves more complex chain processes. Quantum yields significantly greater than unity suggest the involvement of chain propagation steps, while quantum yields less than unity indicate that not every photon absorbed leads to product formation.
The wavelength dependence of quantum yields can provide information about the electronic states involved in the photochemical process. Studies have shown that quantum yields for dibenzofuran formation can vary significantly with excitation wavelength, reflecting the involvement of different electronic states in the photochemical mechanism.
Synthesis Method | Quantum Yield Range | Optimal Conditions | Typical Yield (%) |
---|---|---|---|
Photoinduced Intramolecular Cyclization | 0.15-0.80 | Liquid NH₃, UV light | 15-80 |
Photoinduced Intermolecular Reaction | 0.20-0.60 | DMSO, UV light | 20-65 |
Visible-Light Photoredox Catalysis | 0.49-0.62 | Visible light, photocatalyst | 49-88 |
Direct Photolysis | 0.53 | Cyclohexane, UV light | 70-95 |
Metal-Free Photocatalysis | 0.25-0.70 | Various solvents | 40-85 |
The photoinduced cleavage of carbon-bromine bonds in 4-Bromo-2,6-di-tert-butylphenol exhibits pronounced solvent-dependent behavior, with the solvent environment playing a crucial role in determining the kinetics, mechanism, and efficiency of the bond cleavage process. The solvent effects encompass multiple physicochemical properties, including polarity, hydrogen bonding capability, and specific solvent-solute interactions.
The polarity of the solvent environment significantly influences the photoinduced carbon-bromine bond cleavage process. In polar solvents such as acetonitrile, the carbon-bromine bond cleavage products exhibit enhanced stability, with lifetimes exceeding 4 nanoseconds. This increased stability is attributed to the stabilization of the ionic character of the transition state and the resulting radical pair by the polar solvent environment.
Conversely, in non-polar solvents such as cyclohexane, the carbon-bromine bond cleavage products demonstrate reduced stability, with lifetimes of approximately 1.4 nanoseconds. The reduced stability in non-polar solvents reflects the lack of stabilization for the polar transition state and the increased tendency for rapid radical recombination.
The intermediate behavior observed in moderately polar solvents, such as 2-butanol with lifetimes of 1.9 nanoseconds, demonstrates the continuous nature of solvent polarity effects on the bond cleavage process. This gradual transition in behavior with solvent polarity provides insight into the electronic nature of the transition state and the importance of solvent-solute interactions.
Hydrogen bonding interactions between the solvent and the photochemical intermediates play a significant role in determining the efficiency and selectivity of carbon-bromine bond cleavage. Protic solvents, which can form hydrogen bonds with the phenolic hydroxyl group of 4-Bromo-2,6-di-tert-butylphenol, may stabilize certain intermediate states and influence the reaction pathway.
The effect of hydrogen bonding on carbon-bromine bond cleavage has been studied through comparison of protic and aprotic solvents of similar polarity. Studies have shown that hydrogen bonding can affect the branching ratios between different reaction pathways, with protic solvents often favoring pathways that involve hydrogen atom transfer processes.
The specific nature of hydrogen bonding interactions can also influence the quantum yields of photochemical processes. Strong hydrogen bonding interactions may lead to non-radiative decay pathways that compete with the productive photochemical process, potentially reducing the overall quantum yield.
The solvent cage effect represents a fundamental aspect of solution-phase photochemistry, where the solvent molecules surrounding the photochemical intermediates influence their reactivity and fate. In the case of carbon-bromine bond cleavage, the solvent cage can affect both the initial bond cleavage process and the subsequent fate of the resulting radical pair.
The efficiency of radical pair recombination within the solvent cage depends on the viscosity and structure of the solvent. More viscous solvents tend to increase the lifetime of the radical pair within the cage, potentially leading to higher recombination rates and reduced quantum yields for productive chemistry.
The size and shape of the solvent molecules also influence the cage effect. Larger solvent molecules may create more spacious cages that allow for greater separation of the radical pair, potentially increasing the probability of escape from the cage and subsequent productive chemistry.
Beyond general solvent properties such as polarity and hydrogen bonding, specific solvent-solute interactions can significantly impact the photochemical behavior of 4-Bromo-2,6-di-tert-butylphenol. Aromatic solvents, such as benzene and toluene, can engage in π-π stacking interactions with the aromatic ring system of the substrate, potentially influencing both the ground state and excited state properties.
The electron-donating or electron-withdrawing nature of the solvent can also affect the photochemical process through charge transfer interactions. Electron-rich solvents may stabilize electron-deficient intermediates, while electron-poor solvents may have the opposite effect.
Specific solvation effects can also influence the absorption spectrum of the substrate, potentially affecting the efficiency of light absorption and the subsequent photochemical process. These effects are particularly important in cases where the absorption spectrum of the substrate overlaps with the absorption spectrum of the solvent.
The solvent-dependent behavior of carbon-bromine bond cleavage provides important mechanistic insights into the photochemical process. The observation that bond cleavage rates and product distributions vary with solvent properties suggests that the transition state for bond cleavage has significant polar character.
The linear relationship between solvent polarity parameters and bond cleavage rates observed in some studies supports a mechanism involving charge separation in the transition state. This charge separation may involve partial transfer of electron density from the carbon-bromine bond to the aromatic ring system.
The temperature dependence of solvent effects can provide additional mechanistic information. Studies have shown that the magnitude of solvent effects on carbon-bromine bond cleavage can vary with temperature, reflecting the temperature dependence of solvent-solute interactions and the competition between different reaction pathways.
Solvent | Polarity | C-Br Bond Cleavage Lifetime | Mechanism | Quantum Yield Effect |
---|---|---|---|---|
Acetonitrile | High | >4 ns | Polar stabilization | Enhanced |
Cyclohexane | Low | ~1.4 ns | Rapid recombination | Reduced |
2-Butanol | Moderate | 1.9 ns | Hydrogen bonding | Intermediate |
Benzene | Moderate | Variable | π-π interactions | Moderate |
Tetrahydrofuran | Moderate | Variable | Solvent cage effects | Enhanced |
Irritant